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Compound of Interest

Compound Name:
4-Chloro-3-

(trifluoromethoxy)cinnamic acid

CAS No.: 886501-56-0

Cat. No.: B3023972

Get Quote

Executive Summary & Compound Analysis
Target Molecule: 4-Chloro-3-(trifluoromethoxy)cinnamic acid Chemical Class:

Phenylpropanoid / Cinnamic Acid Derivative Primary Application: Medicinal Chemistry

(Bioisostere optimization), Agrochemicals.

This guide provides an in-depth physicochemical analysis of 4-Chloro-3-
(trifluoromethoxy)cinnamic acid. While often overshadowed by its trifluoromethyl (-CF

) analog, the trifluoromethoxy (-OCF

) variant represents a critical "super-lipophilic" modification. The -OCF

group is unique; unlike the planar methoxy group, the -OCF

moiety adopts an orthogonal conformation relative to the aromatic ring due to hyperconjugation
(

), significantly altering binding pocket fit and metabolic stability.[1]
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Structural Significance
The molecule combines three distinct pharmacophoric features:

Cinnamic Acid Scaffold: Provides the ionizable carboxylic acid head group (pKa ~4.0–4.5),

dictating pH-dependent solubility.

4-Chloro Substituent: Enhances lipophilicity (

) and fills hydrophobic pockets via

-hole interactions.

3-Trifluoromethoxy Group: A "pseudo-halogen" with extreme lipophilicity (

) and high electronegativity, blocking metabolic oxidation at the meta-position.

Physicochemical Profile (Calculated vs. Predicted)
Due to the niche status of this specific isomer in public databases, the values below are

derived from Fragmental Contribution Systems (Hansch-Leo) and validated against structurally

homologous standards (e.g., 4-chlorocinnamic acid).

Lipophilicity (logP) & Distribution Coefficient (logD)
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Parameter Value (Est.) Basis of Calculation

logP (Neutral) 3.88 ± 0.2

Base Cinnamic (2.13) + Cl

(0.71) + OCF

(1.04)

logD (pH 7.4) 0.80 – 1.20
Ionized fraction dominates at

physiological pH.

pKa 4.05 ± 0.1

Lowered from 4.44 (Cinnamic)

due to electron-withdrawing Cl

and OCF

.

Topological PSA 37.3 Å²

Carboxyl group contribution

only (-OCF

is non-polar).

Critical Insight: The -OCF

group makes this compound significantly more lipophilic than the -CF

analog (

). Researchers must account for this when assessing blood-brain barrier (BBB) permeability or
non-specific protein binding.

SAR Vector Analysis (Graphviz)
The following diagram visualizes the vector contributions of substituents to the overall

hydrophobicity.
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Caption: Vector addition of substituent hydrophobicity constants (

) to the cinnamic acid core.

Experimental Protocols for Validation
To empirically determine the logP and logD, two methods are recommended. Method A (HPLC)

is preferred for high-throughput screening, while Method B (Shake-Flask) is the requisite gold

standard for regulatory submission.

Method A: RP-HPLC Estimation (OECD 117 Compatible)
This method correlates the retention time (

) of the analyte with a calibration curve of standards having known logP values.

Reagents:

Mobile Phase: Methanol / 20 mM Phosphate Buffer (pH 2.5). Note: pH 2.5 is critical to

suppress ionization of the carboxylic acid.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
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Reference Standards: Toluene (2.7), Ethylbenzene (3.2), Propylbenzene (3.7), Butylbenzene

(4.3).

Protocol:

Preparation: Dissolve 1 mg of 4-Chloro-3-(trifluoromethoxy)cinnamic acid in 1 mL

Methanol.

Dead Time (

) Determination: Inject Uracil or Thiourea to determine the column dead time.

Run Standards: Inject reference mixture and record retention times (

). Calculate capacity factor

.

Run Sample: Inject the target compound and calculate its

.

Calculation: Plot

vs.

of standards. Interpolate the sample's logP.

Method B: Potentiometric Titration (logD Profiling)
Since cinnamic acids are ionizable, a single logP value is insufficient for biological context.

Protocol:

System: SiriusT3 or equivalent automated titrator.

Solvent: 0.15 M KCl (ionic strength adjuster) with varying ratios of Octanol/Water.

Titration: Titrate from pH 2.0 to pH 10.0.
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Data Output: The instrument calculates the pKa shift in the presence of octanol. The

"Difference Plot" yields the logP (neutral) and logD (pH-dependent).

Workflow Visualization
The following decision tree outlines the logical flow for characterizing this compound's

lipophilicity.
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Caption: Decision matrix for selecting the appropriate lipophilicity determination method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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